Hexanoic acid, 2-ethylhexyl ester
Overview
Description
Hexanoic acid, 2-ethylhexyl ester, also known as 2-ethylhexyl hexanoate, is an organic compound with the molecular formula C14H28O2. It is an ester formed from hexanoic acid and 2-ethylhexanol. This compound is commonly used in various industrial applications due to its desirable properties such as low volatility, good solvency, and biodegradability .
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 2-ethylhexanoic acid, form complexes with metal cations . These complexes are used in organic and industrial chemical synthesis .
Mode of Action
It’s known that 2-ethylhexanoic acid forms compounds with metal cations that function as catalysts in polymerizations as well as for oxidation reactions . It’s plausible that 2-Ethylhexyl hexanoate might exhibit similar interactions with its targets.
Biochemical Pathways
A related compound, di(2-ethylhexyl) phthalate, has been reported to be metabolized through β-oxidation pathway . It’s possible that 2-Ethylhexyl hexanoate might be involved in similar metabolic pathways.
Result of Action
It’s known that similar compounds are used in organic and industrial chemical synthesis, functioning as catalysts in polymerizations and oxidation reactions .
Action Environment
It’s known that similar compounds are highly soluble in nonpolar solvents , which suggests that the solubility and stability of 2-Ethylhexyl hexanoate might be influenced by the polarity of its environment.
Biochemical Analysis
Biochemical Properties
Hexanoic acid, 2-ethylhexyl ester plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with lipases, which are enzymes that catalyze the hydrolysis of ester bonds in lipids. The interaction between this compound and lipases results in the breakdown of the ester into its constituent alcohol and acid components. Additionally, this compound may interact with various transport proteins that facilitate its movement across cellular membranes .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to alterations in the expression of genes involved in lipid metabolism and inflammatory responses. This compound may also impact cell signaling pathways by modulating the activity of specific receptors and enzymes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Additionally, this compound may inhibit or activate enzymes involved in lipid metabolism, leading to changes in the levels of various metabolites. These molecular interactions ultimately result in alterations in gene expression, affecting cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under normal conditions, but it can undergo degradation when exposed to strong acids or bases. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in metabolic activity and gene expression. These temporal effects highlight the importance of considering the duration of exposure when evaluating the biochemical impact of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in metabolic activity and gene expression. In some cases, high doses of this compound have been associated with toxic or adverse effects, including inflammation and oxidative stress. These dosage-dependent effects underscore the need for careful consideration of the appropriate dosage when using this compound in research and industrial applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to lipid metabolism. This compound can be hydrolyzed by lipases to produce 2-ethylhexanol and hexanoic acid, which can then enter different metabolic pathways. For example, 2-ethylhexanol can be further metabolized to produce acetyl-CoA, a key intermediate in the citric acid cycle. Additionally, hexanoic acid can be activated to form hexanoyl-CoA, which can participate in fatty acid oxidation and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within cells can influence its biochemical effects and interactions with other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in lipid metabolism and energy production. The subcellular localization of this compound is crucial for understanding its biochemical role and impact on cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexanoic acid, 2-ethylhexyl ester, is typically synthesized through an esterification reaction between hexanoic acid and 2-ethylhexanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction is as follows:
Hexanoic acid+2-Ethylhexanol→Hexanoic acid, 2-ethylhexyl ester+Water
Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Hexanoic acid, 2-ethylhexyl ester, can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to hexanoic acid and 2-ethylhexanol.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Oxidation: Under strong oxidative conditions, the ester can be oxidized to form carboxylic acids and other oxidation products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Hexanoic acid and 2-ethylhexanol.
Transesterification: New esters and alcohols.
Oxidation: Carboxylic acids and other oxidation products.
Scientific Research Applications
Hexanoic acid, 2-ethylhexyl ester, has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of various biochemical assays.
Medicine: Utilized in the development of pharmaceutical formulations.
Comparison with Similar Compounds
Hexanoic acid, 2-ethylhexyl ester, can be compared with other esters such as:
Ethyl hexanoate: Similar ester but with ethyl alcohol instead of 2-ethylhexanol.
2-Ethylhexyl acetate: An ester formed from acetic acid and 2-ethylhexanol.
2-Ethylhexyl laurate: An ester formed from lauric acid and 2-ethylhexanol.
Uniqueness: this compound, is unique due to its specific combination of hexanoic acid and 2-ethylhexanol, which imparts distinct properties such as low volatility and good solvency, making it suitable for specialized industrial applications .
Properties
IUPAC Name |
2-ethylhexyl hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-4-7-9-11-14(15)16-12-13(6-3)10-8-5-2/h13H,4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNFTMKPBPCPJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884884 | |
Record name | Hexanoic acid, 2-ethylhexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16397-75-4 | |
Record name | 2-Ethylhexyl hexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16397-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanoic acid, 2-ethylhexyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016397754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2-ethylhexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoic acid, 2-ethylhexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl hexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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